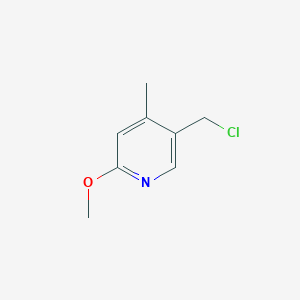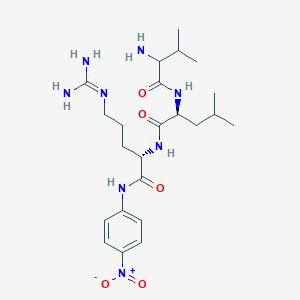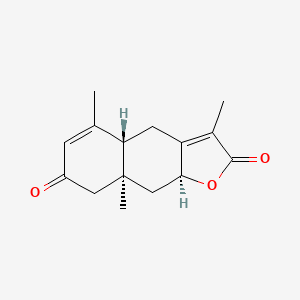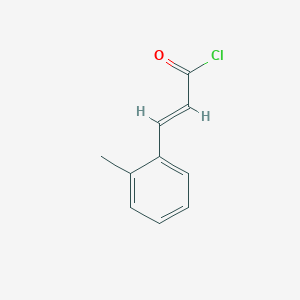
5-クロロメチル-2-メトキシ-4-メチルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine, also known as 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine, is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.6241. The purity is usually 95%.
BenchChem offers high-quality 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
“5-クロロメチル-2-メトキシ-4-メチルピリジン”は、医薬品中間体として使用できます {svg_1}. 医薬品中間体は、医薬品有効成分の製造に使用される化合物です。これらは、幅広い薬物の開発と製造において重要な役割を果たしています。
作用機序
Target of Action
Similar compounds are known to interact with various biochemical pathways and cellular structures .
Mode of Action
It’s worth noting that similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various physiological effects, including toxicity to aquatic life, serious eye damage, skin irritation, allergic skin reactions, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can be influenced by various environmental factors. For instance, the compound is known to be harmful to aquatic life, indicating that its presence in water bodies could have detrimental effects .
生化学分析
Biochemical Properties
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions at the benzylic position . This compound can interact with enzymes that facilitate such reactions, leading to the formation of different products. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme’s active site, resulting in enzyme inhibition or activation.
Cellular Effects
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with nucleophilic sites on enzymes can lead to the formation of covalent bonds, altering the enzyme’s activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with specific enzymes can result in the formation of metabolites that influence cellular processes .
Transport and Distribution
The transport and distribution of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5-(chloromethyl)-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSCJVJSJJGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355215-51-8 |
Source


|
| Record name | 5-(chloromethyl)-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)
